molecular formula C20H24N2O4 B2704875 tert-butyl N-({[4-(benzyloxy)phenyl]carbamoyl}methyl)carbamate CAS No. 220741-24-2

tert-butyl N-({[4-(benzyloxy)phenyl]carbamoyl}methyl)carbamate

Cat. No.: B2704875
CAS No.: 220741-24-2
M. Wt: 356.422
InChI Key: NGJTVCBTEPRMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-({[4-(benzyloxy)phenyl]carbamoyl}methyl)carbamate” is a chemical compound. It is used in the preparation of pharmacologically active compounds . It serves as an intermediate in medicine .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Asymmetric Mannich Reaction : Tert-butyl phenyl(phenylsulfonyl)methylcarbamate has been utilized in asymmetric Mannich reactions, showcasing its role in the synthesis of chiral amino carbonyl compounds. This process emphasizes the compound's significance in creating enantiomerically pure molecules, crucial for pharmaceutical applications (J. Yang, S. Pan, B. List, 2009).

  • Building Blocks in Organic Synthesis : Research has highlighted the use of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines. This demonstrates the compound's versatility as a building block in organic synthesis, enabling a range of chemical transformations (Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005).

  • Lithiation of N-(Chloromethyl) Carbamate : The compound's reactivity with lithium powder in the presence of electrophiles has been studied, leading to functionalized carbamates after hydrolysis. This research underscores its utility in creating substituted diols, important intermediates in the synthesis of various organic molecules (Javier Ortiz, A. Guijarro, M. Yus, 1999).

  • Deprotection in Synthesis : Aqueous phosphoric acid has been identified as an effective reagent for the deprotection of tert-butyl carbamates among other groups, highlighting its role in the synthesis process where selective deprotection is required. The mild reaction conditions preserve the stereochemical integrity of substrates, showcasing the compound's relevance in complex organic syntheses (Bryan Li et al., 2006).

  • Nucleophilic Substitutions and Radical Reactions : Tert-butyl phenylazocarboxylates, related to the compound , serve as versatile building blocks for synthetic organic chemistry, enabling a range of nucleophilic substitutions and radical reactions. This emphasizes the compound's potential in modifying the benzene ring through various reactions (Hannelore Jasch, S. B. Höfling, M. Heinrich, 2012).

Properties

IUPAC Name

tert-butyl N-[2-oxo-2-(4-phenylmethoxyanilino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-20(2,3)26-19(24)21-13-18(23)22-16-9-11-17(12-10-16)25-14-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJTVCBTEPRMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.